molecular formula C14H9ClO2 B12565027 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride CAS No. 192505-76-3

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride

Cat. No.: B12565027
CAS No.: 192505-76-3
M. Wt: 244.67 g/mol
InChI Key: OFYQQXFMIMJWSN-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride is an organic compound that features a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride typically involves the reaction of 6-hydroxy-2-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Aldehydes and Acids: Formed from oxidation reactions.

Scientific Research Applications

6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The prop-2-yn-1-yloxy group can participate in oxidation reactions, generating reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

192505-76-3

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

6-prop-2-ynoxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C14H9ClO2/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h1,3-6,8-9H,7H2

InChI Key

OFYQQXFMIMJWSN-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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